

Application Notes and Protocols for the Total Synthesis of Pancratistatin

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Compound of Interest

Compound Name: **Pancratistatin**

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Pancratistatin is a natural Amaryllidaceae isocarbostyryl alkaloid that exhibits significant anticancer, antiviral, and antiparasitic activities.^[1] Its potent biological profile and low natural abundance have made it a compelling and challenging target for total synthesis since its isolation. The complex, stereochemically dense structure, featuring a highly oxygenated aminocyclitol C-ring fused to a phenanthridone core, has spurred the development of numerous innovative synthetic strategies over several decades. These methodologies provide valuable insights into modern synthetic organic chemistry and offer pathways to produce **pancratistatin** and its analogues for further biological evaluation.

This document outlines and compares several key methodologies for the total synthesis of (+)-**pancratistatin**, providing detailed protocols for pivotal experimental steps and visual workflows for each major strategy.

Comparative Summary of Pancratistatin Total Syntheses

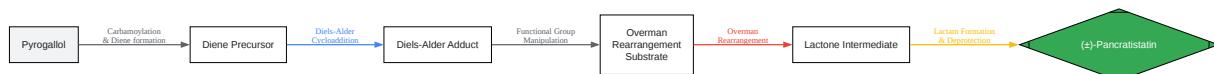
The diverse strategies employed to synthesize **pancratistatin** highlight a continuous effort to improve efficiency, stereocontrol, and overall yield. Early syntheses established foundational routes, while more recent approaches have focused on conciseness and novel bond-forming methodologies. The following table summarizes key quantitative data from several notable total syntheses.

Principal Investigator(s)	Year	Starting Material(s)	Key Strategy/Reaction	Longest Linear Sequence (Steps)	Overall Yield (%)
Danishefsky & Lee	1989	Pyrogallol	Diels-Alder, Overman Rearrangement	27	0.13 (racemic)
Hudlicky et al.	1995	Bromobenzene	Chemoenzymatic Dihydroxylation	17	N/A
Trost & Pulley	1995	Benzoquinone	Pd-catalyzed Desymmetrization	~15	N/A
Magnus & Sehat	1998	o-Vanillin	β -Azidonation of a Silyl Enol Ether	~16	N/A
Rigby et al.	2000	Enantiopure Vinyl Isocyanate	Enamide Photocyclization	23	0.35
Potter & Ellman	2017	D-glucose derivative	Rh(III)-catalyzed C-H Bond Addition	10	N/A
Sarlah et al.	2017	Benzene	Catalytic Dearomative Carboaminaton	7	12

The Danishefsky Synthesis (1989): A Diels-Alder Approach

The first total synthesis of (\pm) -**Pancratistatin**, accomplished by Danishefsky and Lee, established a landmark route that constructed the C-ring via a Diels-Alder reaction and installed the crucial C4a nitrogen stereocenter using an Overman rearrangement.[2]

Synthetic Workflow



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Danishefsky's racemic synthesis of **Pancratistatin**.

Key Experimental Protocol: Diels-Alder Cycloaddition

This step constructs the core cyclohexene ring (Ring C) of **Pancratistatin**. The protocol involves the [4+2] cycloaddition of a functionalized diene with an acetylene equivalent dienophile.[2]

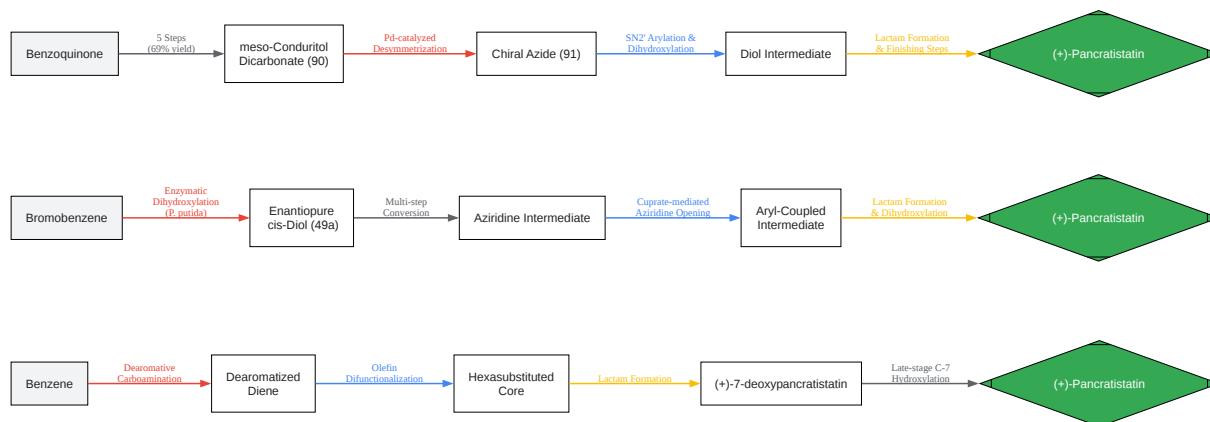
- Reaction: Diels-Alder reaction of diene 24 with β -nitrovinyl sulfone 25.
- Reagents & Conditions:
 - Diene 24 (1.0 equiv)
 - β -nitrovinyl sulfone 25 (1.2 equiv)
 - Solvent: Toluene
 - Temperature: Reflux
 - Time: Not specified, reaction monitored to completion.
- Procedure Outline:
 - A solution of diene 24 and β -nitrovinyl sulfone 25 in toluene is heated at reflux.
 - The reaction progress is monitored by Thin Layer Chromatography (TLC).

- Upon completion, the solvent is removed under reduced pressure.
- The resulting cycloadduct 26 is purified by column chromatography.
- Reported Yield: 96% for the cycloaddition step.[2]

The Trost Synthesis (1995): Palladium-Catalyzed Desymmetrization

Trost's asymmetric synthesis of (+)-pancratistatin introduced an elegant method for establishing chirality using a palladium-catalyzed desymmetrization of a meso-diol derivative.[2] This approach allows for the conversion of an entire symmetric starting material into a single enantiomer of a key intermediate.[2]

Synthetic Workflow



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References

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- 2. TOTAL SYNTHESES OF PANCRATISTATIN. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
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